molecular formula C7H10N2O3 B064243 ethyl 5-methoxy-1H-pyrazole-3-carboxylate CAS No. 180518-75-6

ethyl 5-methoxy-1H-pyrazole-3-carboxylate

Cat. No.: B064243
CAS No.: 180518-75-6
M. Wt: 170.17 g/mol
InChI Key: LLRPCBOQOBERTJ-UHFFFAOYSA-N
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Description

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate (EMPC) is an organic compound that belongs to the class of pyrazole derivatives. It is a colorless solid with a molecular weight of 186.21 g/mol. EMPC has been extensively studied in recent years due to its potential applications in various fields. It is used in the synthesis of various drugs, in the preparation of catalysts, and in the development of biochemical and physiological effects.

Scientific Research Applications

Synthesis of Condensed Pyrazoles

Ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates serve as precursors in Sonogashira-type cross-coupling reactions, leading to various condensed pyrazoles. This includes pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, highlighting their utility in constructing complex heterocyclic frameworks. The transformation of 5-(3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid into tetracyclic systems further exemplifies their role in synthesizing novel organic molecules (Arbačiauskienė et al., 2011).

Auxin Activities of Acylamides

The synthesis of ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate via a one-pot reaction method and its further transformation into pyrazole carboxylic acids demonstrates its use in creating acylamides with potential biological activities. Although auxin activities were found to be not high, the exploration into its derivatives offers a pathway for discovering new compounds with agricultural applications (Yue et al., 2010).

Derivatives as Synthons for Further Reactions

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate is used in selective cyclocondensation with 1,3-dicarbonyl compounds to yield pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds can be converted to their 1-unsubstituted analogs, showcasing their role in synthesizing partially hydrogenated pyrazolo[3,4-b]pyridin-3-ones, which are of interest for their potential in medicinal chemistry (Lebedˈ et al., 2012).

Highly Regioselective Synthesis

Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates synthesized under ultrasound irradiation from ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates and 2,4-dichlorophenyl hydrazine hydrochloride showcase an efficient methodology that significantly reduces reaction times. The high regioselectivity and yields in these syntheses highlight their importance in the development of regioselective routes for heterocyclic compounds (Machado et al., 2011).

Biochemical Analysis

Biochemical Properties

Ethyl 5-methoxy-1H-pyrazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, modulating their catalytic activities. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the reaction rate .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival. Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell fate decisions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the target enzyme. For instance, it inhibits the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These molecular interactions ultimately lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Long-term studies have shown that its effects on cellular function can persist for several days, with gradual attenuation as the compound degrades. In vitro and in vivo studies have demonstrated that the compound’s activity decreases over time, necessitating periodic replenishment to maintain its biochemical effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects. Careful dosage optimization is essential to achieve the desired outcomes in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are catalyzed by enzymes such as cytochrome P450 oxidases and transferases, leading to the formation of metabolites with altered biological activity. The compound’s effects on metabolic flux and metabolite levels are critical for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its intracellular accumulation. Additionally, binding proteins such as albumin can sequester the compound in the bloodstream, modulating its bioavailability and distribution. These transport and distribution mechanisms are crucial for determining the compound’s therapeutic efficacy and safety .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, the compound may localize to the mitochondria, where it can modulate mitochondrial function and energy metabolism. Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and potential therapeutic applications .

Properties

IUPAC Name

ethyl 3-methoxy-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-3-12-7(10)5-4-6(11-2)9-8-5/h4H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLRPCBOQOBERTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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